![molecular formula C10H13NO2 B1466215 2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid CAS No. 1338988-97-8](/img/structure/B1466215.png)
2-cyclopropyl-2-(1H-pyrrol-1-yl)propanoic acid
Overview
Description
“2-(1H-pyrrol-1-yl)propanoic acid” is a compound with the CAS Number: 63751-72-4. It has a molecular weight of 139.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-(1H-pyrrol-1-yl)propanoic acid” is 1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
The compound “2-(1H-pyrrol-1-yl)propanoic acid” is solid in its physical form .Scientific Research Applications
2-CPPA has a variety of applications in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a tool in medicinal chemistry. In organic synthesis, 2-CPPA is used to synthesize a variety of compounds, including heterocyclic compounds, polymers, and drugs. In coordination chemistry, 2-CPPA is used as a ligand to form coordination complexes with metals. In medicinal chemistry, 2-CPPA has been used to synthesize a variety of pharmaceuticals.
Mechanism of Action
Target of Action
It is known that pyrrole derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It is known that pyrrole derivatives can act as conductive polymers, suggesting they may interact with their targets through electronic conduction .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a variety of biochemical reactions, suggesting that this compound may have broad effects on cellular metabolism .
Result of Action
Given its conductive properties, it may influence cellular processes by modulating the electrical properties of cells .
Advantages and Limitations for Lab Experiments
2-CPPA has a number of advantages for lab experiments, including its ease of synthesis and its wide range of applications. However, it also has some limitations, including its low solubility in water and its instability in the presence of light.
Future Directions
The potential future directions for 2-CPPA research include further exploration of its biochemical and physiological effects, development of new synthesis methods, and investigation of its potential therapeutic applications. Additionally, further research into its coordination chemistry could lead to the development of new coordination complexes and new applications in materials science. Finally, further research into its pharmacological properties could lead to the development of new drugs.
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-2-pyrrol-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(9(12)13,8-4-5-8)11-6-2-3-7-11/h2-3,6-8H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFJMBRBYABQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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